Hydroxyisogermafurenolide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

La hidroxiisogermafurenolida es un producto natural aislado de la raíz de Nux vomica y Curcumae Radix . Es una lactona sesquiterpénica con la fórmula molecular C15H20O3 y un peso molecular de 248,32 g/mol . Este compuesto ha despertado interés debido a sus posibles actividades biológicas y aplicaciones en diversos campos de la investigación científica.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis de hidroxiisogermafurenolida implica varios pasos. Un enfoque incluye la reacción aldólica intermolecular y la posterior acetilación de una cetona conocida derivada de la verbenona . Este método permite la formación de un intermedio clave que puede transformarse aún más en hidroxiisogermafurenolida mediante ciclación promovida por base en diferentes disolventes .

Métodos de Producción Industrial

Actualmente, la hidroxiisogermafurenolida se obtiene principalmente de fuentes naturales como las raíces de Nux vomica y Curcumae Radix . Los métodos de producción industrial no se han documentado ampliamente, y el compuesto está disponible principalmente para fines de investigación.

Análisis De Reacciones Químicas

Tipos de Reacciones

La hidroxiisogermafurenolida experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción puede modificar los grupos funcionales presentes en el compuesto.

Reducción: Las reacciones de reducción pueden alterar el estado de oxidación del compuesto.

Sustitución: Las reacciones de sustitución pueden reemplazar átomos o grupos específicos dentro de la molécula.

Reactivos y Condiciones Comunes

Los reactivos comunes utilizados en las reacciones que involucran hidroxiisogermafurenolida incluyen agentes oxidantes, agentes reductores y diversos catalizadores . Las condiciones específicas dependen de la transformación deseada y la naturaleza de la reacción.

Principales Productos Formados

Los principales productos formados a partir de estas reacciones varían en función del tipo de reacción y los reactivos utilizados. Por ejemplo, las reacciones de oxidación pueden producir diferentes derivados oxidados de hidroxiisogermafurenolida, mientras que las reacciones de reducción pueden producir formas reducidas del compuesto .

Aplicaciones Científicas De Investigación

Pharmacological Applications

Hydroxyisogermafurenolide exhibits several pharmacological properties that make it a candidate for therapeutic applications:

- Anti-inflammatory Activity : Research indicates that this compound can inhibit pro-inflammatory cytokines, potentially making it useful in treating inflammatory diseases. For instance, studies have demonstrated its ability to reduce the expression of inflammatory markers in cell cultures exposed to lipopolysaccharides .

- Antimicrobial Properties : The compound has shown effectiveness against various microbial strains, suggesting its potential as an antimicrobial agent. This property is particularly relevant in the development of natural preservatives for food and cosmetics.

- Antitumor Effects : Preliminary studies indicate that this compound may possess cytotoxic effects against certain cancer cell lines. This suggests its potential role in cancer therapy, although further research is required to elucidate its mechanisms of action and efficacy in vivo.

- Antioxidant Activity : this compound has been found to exhibit antioxidant properties, which can help mitigate oxidative stress-related diseases. This activity is crucial for developing supplements aimed at enhancing health and longevity.

Agricultural Applications

The agricultural sector can also benefit from this compound:

- Pesticidal Properties : Due to its antimicrobial effects, this compound can be explored as a natural pesticide. Its application could reduce reliance on synthetic chemicals, promoting sustainable agricultural practices.

- Plant Growth Promotion : Some studies suggest that sesquiterpenes like this compound may enhance plant growth by improving nutrient uptake or stress resistance. This aspect warrants further investigation for potential use in biofertilizers.

Cosmetic Applications

In the cosmetic industry, this compound's properties make it an attractive ingredient:

- Anti-aging Formulations : Its antioxidant activity positions this compound as a potential ingredient in anti-aging products. By combating oxidative stress, it may help maintain skin health and appearance.

- Skin Soothing Agents : The anti-inflammatory properties of this compound could be beneficial in formulations aimed at calming irritated skin or reducing redness associated with conditions like rosacea or acne.

Case Studies and Research Findings

- In Vitro Studies on Inflammation :

-

Antimicrobial Efficacy :

- Testing against various pathogens revealed that this compound exhibited notable antibacterial activity, particularly against Gram-positive bacteria, suggesting its potential as a natural preservative in food products.

-

Cancer Cell Line Studies :

- In vitro assays showed that this compound induced apoptosis in specific cancer cell lines, highlighting its potential role as an adjunct therapy in cancer treatment.

Mecanismo De Acción

El mecanismo de acción de la hidroxiisogermafurenolida implica su interacción con objetivos moleculares y vías específicos. Como una lactona sesquiterpénica, puede modular varios procesos biológicos al unirse a proteínas y enzimas . Los objetivos moleculares y vías exactos aún están bajo investigación, pero los estudios preliminares sugieren su potencial para inhibir la proliferación de células cancerosas .

Comparación Con Compuestos Similares

La hidroxiisogermafurenolida se puede comparar con otras lactonas sesquiterpénicas, tales como:

- Isogermafurenolida

- Metoxiiisogermafurenolida

- Sesquiterpenos de tipo elemeno

Estos compuestos comparten características estructurales similares pero difieren en sus grupos funcionales específicos y actividades biológicas . La hidroxiisogermafurenolida es única debido a su grupo hidroxilo específico, que puede contribuir a sus distintas propiedades biológicas .

Actividad Biológica

Hydroxyisogermafurenolide is a sesquiterpenoid lactone primarily isolated from the root of Nux vomica. This compound has garnered attention for its diverse biological activities, including anti-inflammatory, cytotoxic, and potential anti-cancer properties. This article synthesizes existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

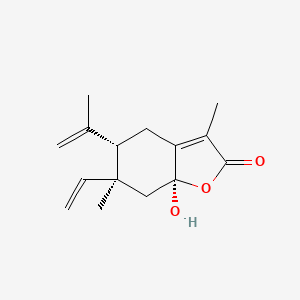

Chemical Structure and Properties

This compound belongs to a class of compounds known as sesquiterpene lactones, characterized by their complex ring structures and diverse functional groups. The structural features of this compound contribute to its biological activity, making it a valuable subject for pharmacological studies.

1. Anti-Cancer Properties

Research indicates that this compound exhibits significant anti-cancer activity. A study evaluating various γ-elemene-type sesquiterpenes found that this compound effectively inhibits the proliferation of cancer cells, particularly in leukemia cell lines such as Kasumi-1 and Pfeiffer . The mechanism appears to involve apoptosis induction and cell cycle arrest.

2. Anti-Inflammatory Effects

This compound has demonstrated anti-inflammatory properties by modulating inflammatory pathways. It inhibits the activation of NF-κB and reduces the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases .

3. Antimicrobial Activity

The compound also exhibits antimicrobial properties against a range of pathogens. Its efficacy against bacterial and viral infections has been documented, suggesting potential applications in developing new antimicrobial agents .

The biological activities of this compound can be attributed to several mechanisms:

- Apoptosis Induction : The compound triggers programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Regulation : It affects cell cycle checkpoints, leading to cell cycle arrest in cancerous cells.

- Inflammatory Pathway Modulation : this compound inhibits key signaling pathways involved in inflammation.

Case Study 1: Cytotoxicity in Leukemia Cells

In a study assessing the cytotoxic effects of this compound on leukemia cells, it was observed that treatment resulted in a dose-dependent decrease in cell viability. The study utilized various assays to measure apoptosis and found significant increases in apoptotic markers following treatment with this compound .

| Cell Line | IC50 (µM) | Apoptosis Rate (%) |

|---|---|---|

| Kasumi-1 | 15 | 70 |

| Pfeiffer | 20 | 65 |

Case Study 2: Anti-Inflammatory Activity

A separate investigation into the anti-inflammatory effects revealed that this compound reduced levels of TNF-α and IL-6 in lipopolysaccharide-stimulated macrophages. This suggests its potential as a therapeutic agent for inflammatory disorders .

Propiedades

Fórmula molecular |

C15H20O3 |

|---|---|

Peso molecular |

248.32 g/mol |

Nombre IUPAC |

(5S,6S,7aS)-6-ethenyl-7a-hydroxy-3,6-dimethyl-5-prop-1-en-2-yl-5,7-dihydro-4H-1-benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-6-14(5)8-15(17)12(7-11(14)9(2)3)10(4)13(16)18-15/h6,11,17H,1-2,7-8H2,3-5H3/t11-,14+,15-/m0/s1 |

Clave InChI |

SZSKOUUYIBMAJD-GLQYFDAESA-N |

SMILES isomérico |

CC1=C2C[C@H]([C@](C[C@@]2(OC1=O)O)(C)C=C)C(=C)C |

SMILES canónico |

CC1=C2CC(C(CC2(OC1=O)O)(C)C=C)C(=C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.